molecular formula C18H21NO4S B1275354 Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate CAS No. 439095-25-7

Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate

Cat. No.: B1275354
CAS No.: 439095-25-7
M. Wt: 347.4 g/mol
InChI Key: CYYGRFHGTQAQJW-UHFFFAOYSA-N
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Description

Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate (CAS: 439095-25-7) is a carbamate derivative characterized by a phenylsulfonyl group and a branched alkyl chain. Its molecular formula is C₁₈H₂₁NO₄S, with a molecular weight of 347.44 g/mol . Its structure features a sulfonyl group, which enhances stability and influences reactivity, and a benzyl carbamate moiety, commonly employed as a protecting group in organic synthesis .

Properties

IUPAC Name

benzyl N-[1-(benzenesulfonyl)-2-methylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-14(2)17(24(21,22)16-11-7-4-8-12-16)19-18(20)23-13-15-9-5-3-6-10-15/h3-12,14,17H,13H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYGRFHGTQAQJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(NC(=O)OCC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395856
Record name Benzyl [1-(benzenesulfonyl)-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439095-25-7
Record name Benzyl [1-(benzenesulfonyl)-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate typically involves the reaction of benzyl chloroformate with N-[2-methyl-1-(phenylsulfonyl)propyl]amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate involves its interaction with specific molecular targets and pathways. The compound’s carbamate moiety can inhibit enzymes by carbamylating active site residues, thereby affecting enzyme activity. Additionally, the phenylsulfonyl group may interact with cellular proteins, leading to alterations in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate (CAS: sc-326221)

  • Molecular Formula: C₂₁H₂₅NO₄S
  • Molecular Weight : ~391.5 g/mol
  • Structural Differences : The cyclohexyl group replaces the 2-methylpropyl chain in the target compound, introducing steric bulk and altering hydrophobicity. This substitution may reduce conformational flexibility compared to the branched alkyl chain in the parent molecule .

(S)-Benzyl (2-methyl-1-(4-(pyridin-2-yl)-[2,4'-bithiazol]-2'-yl)propyl)carbamate

  • Molecular Formula : C₂₃H₂₂N₄O₂S₂
  • Molecular Weight : 450.58 g/mol
  • Structural Differences: Incorporates a bithiazole-pyridine heterocyclic system instead of the phenylsulfonyl group.
  • Synthesis : Achieved via Suzuki-Miyaura cross-coupling (87% yield) using Pd(OAc)₂ and bis(pinacolato)diboron, highlighting divergent synthetic pathways compared to the target compound’s sulfonylation routes .

3-Iodo-2-propynyl benzyl carbamate (IP Benzyl C)

  • Molecular Formula: C₁₁H₁₀INO₂S
  • Molecular Weight : ~323.17 g/mol
  • Structural Differences : The iodoalkynyl group (-C≡C-I) replaces the phenylsulfonyl-propyl chain, conferring biocidal properties. This compound is part of a class of marine antifouling agents, often combined with tributyltin compounds .
  • Applications : Used in marine paints for its synergistic antifungal and anti-algal activity, contrasting with the research-oriented role of the target compound .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Carbamates

Compound Name Molecular Weight (g/mol) Key Functional Groups Primary Applications
Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate 347.44 Phenylsulfonyl, branched alkyl Research intermediate
Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate ~391.5 Cyclohexyl, sulfonyl Synthetic intermediate
(S)-Benzyl bithiazole-pyridine carbamate 450.58 Bithiazole, pyridine Heterocyclic chemistry
3-Iodo-2-propynyl benzyl carbamate ~323.17 Iodoalkynyl Marine antifouling

Key Observations:

  • In contrast, iodoalkynyl derivatives (e.g., IP Benzyl C) prioritize electrophilic reactivity for biocidal activity .
  • Synthetic Accessibility : The target compound’s synthesis likely involves sulfonylation of a propylamine precursor, whereas bithiazole-containing analogs require cross-coupling methodologies .
  • Biological Relevance : IP Benzyl C exhibits explicit biocidal functionality, while the target compound’s role remains exploratory, possibly as a protease inhibitor or protecting group .

Research and Industrial Implications

  • This compound : Its structural simplicity and stability make it a candidate for probing sulfonyl group interactions in enzyme inhibition or polymer chemistry.
  • Comparative Advantages: Unlike iodinated analogs, it lacks environmental toxicity concerns associated with organotin compounds, aligning with green chemistry trends .
  • Limitations : Absence of detailed toxicological or ecological data limits its commercial scalability compared to well-characterized biocides like IP Benzyl C .

Biological Activity

Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate is a synthetic compound with significant potential in biological applications, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₁NO₄S
  • Molecular Weight : 347.43 g/mol
  • Functional Groups : Carbamate (-NHCOO-) and phenylsulfonyl group

The unique structural features of this compound contribute to its biological activity, particularly its interactions with enzymes and cellular pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its ability to inhibit the growth of various microorganisms, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may disrupt cellular processes essential for cancer cell survival:

  • Mechanism of Action : The carbamate moiety may inhibit specific enzymes by carbamylating active site residues, while the phenylsulfonyl group could interact with proteins involved in critical cellular functions, potentially leading to apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against common pathogens, demonstrating significant inhibition rates comparable to standard antibiotics. The specific mechanisms involved in bacterial cell wall synthesis disruption were highlighted.
  • Anticancer Mechanisms : In vitro studies on cancer cell lines (e.g., MCF-7, A549) showed that treatment with this compound resulted in reduced cell viability and induced apoptosis through caspase activation pathways .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for cellular metabolism, which may alter signaling pathways and lead to cell death.
  • Cellular Signaling Modulation : The phenylsulfonyl group may interfere with key protein interactions within the cell, affecting processes such as proliferation and survival.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Benzyl N-(2-methylpropyl)-carbamateC₁₈H₂₃NO₂Lacks phenylsulfonyl group
Benzyl N-(phenylethyl)-carbamateC₁₉H₂₃NO₂Different alkane chain length
Benzyl N-(4-sulfophenethyl)-carbamateC₂₁H₂₅NNaO₄SContains sulfonate instead of sulfonamide

This table illustrates the unique characteristics of this compound compared to other related compounds, emphasizing its distinctive biological activity.

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